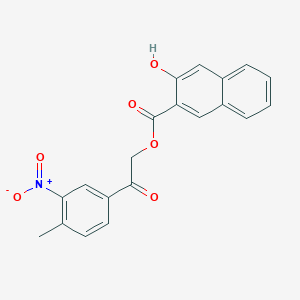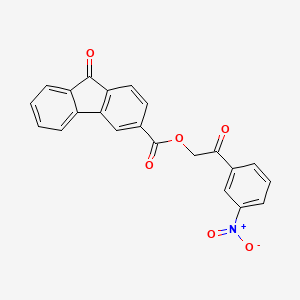
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate
Overview
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate is not fully understood, but it is believed to involve the chelation of metal ions, which leads to the formation of a stable complex that emits fluorescence. The compound's potential antimicrobial and anticancer activities may also be related to its ability to interact with metal ions and disrupt cellular processes.
Biochemical and physiological effects:
Studies have shown that this compound can bind to copper ions in biological systems and has the potential to be used as a fluorescent probe for the detection of copper ions in living cells. The compound has also demonstrated antimicrobial activity against various bacterial strains and has shown promise as an anticancer agent in vitro.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate in lab experiments is its ability to selectively detect copper ions with high sensitivity and specificity. The compound's antimicrobial and anticancer activities also make it a promising candidate for further research in these areas. However, the compound's potential toxicity and the need for further studies to elucidate its mechanism of action are limitations that must be considered.
Future Directions
There are several future directions for research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate. These include:
1. Further studies to elucidate the compound's mechanism of action and its interactions with metal ions in biological systems.
2. Investigation of the compound's potential as an antimicrobial agent in vivo and its efficacy against different bacterial strains.
3. Exploration of the compound's potential as an anticancer agent in vivo and its efficacy against different types of cancer.
4. Development of new fluorescent probes based on the structure of this compound for the detection of other metal ions.
5. Investigation of the compound's potential for use in other fields, such as environmental monitoring or materials science.
In conclusion, this compound is a synthetic compound with potential applications in various fields, including as a fluorescent probe for the detection of metal ions, antimicrobial agent, and anticancer agent. Future research should focus on elucidating the compound's mechanism of action, investigating its efficacy in vivo, and exploring its potential for use in other fields.
Scientific Research Applications
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(2-chloro-6-nitrophenoxy)benzoate has been studied extensively for its potential applications as a fluorescent probe for the detection of metal ions, particularly copper ions. The compound has also been investigated for its antimicrobial properties and potential use as an anticancer agent.
Properties
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(2-chloro-6-nitrophenoxy)benzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18ClNO6/c1-14-9-10-16(11-15(14)2)21(26)13-30-23(27)17-5-3-6-18(12-17)31-22-19(24)7-4-8-20(22)25(28)29/h3-12H,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOISGJZJPAAUHC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)COC(=O)C2=CC(=CC=C2)OC3=C(C=CC=C3Cl)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18ClNO6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(4-chlorophenyl)-N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3674847.png)
![N-[4-(4-acetyl-1-piperazinyl)phenyl]-3-bromo-4-ethoxybenzamide](/img/structure/B3674849.png)
![5-{[5-(2,5-dichloro-4-nitrophenyl)-2-furyl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3674862.png)
![methyl 4-[(3-{5-bromo-2-[(4-nitrobenzyl)oxy]phenyl}-2-cyanoacryloyl)amino]benzoate](/img/structure/B3674866.png)
![2-[(3-bromobenzyl)thio]-N-(2-ethylphenyl)acetamide](/img/structure/B3674883.png)
![methyl 2-{5-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-furyl}benzoate](/img/structure/B3674884.png)
![5-methoxy-2-methyl-3-{[4-(2-methylphenyl)-1-piperazinyl]carbonyl}-1-phenyl-1H-indole](/img/structure/B3674909.png)

![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 3-phenylacrylate](/img/structure/B3674920.png)
![2-[4-(2-chloro-6-nitrophenoxy)phenyl]-2-oxoethyl 2-thiophenecarboxylate](/img/structure/B3674927.png)

![N-(4-fluorophenyl)-5-[(2-methylbenzoyl)amino]-1-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B3674942.png)

![2-iodo-5-[(2-methylbenzoyl)amino]benzoic acid](/img/structure/B3674948.png)
